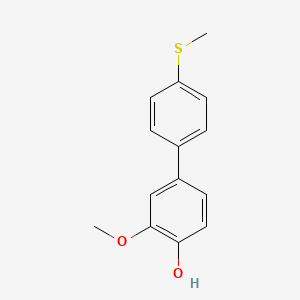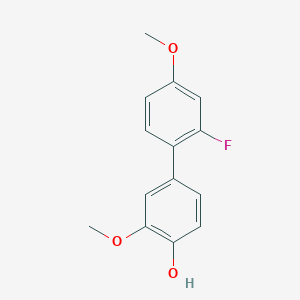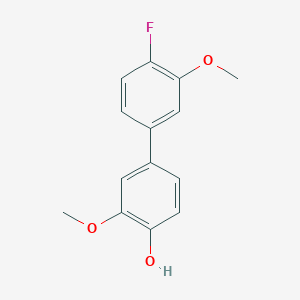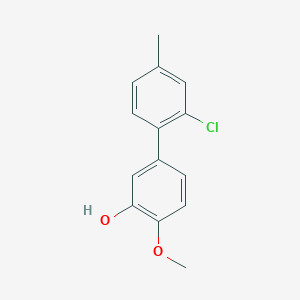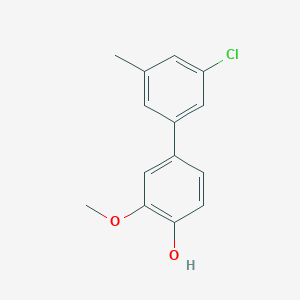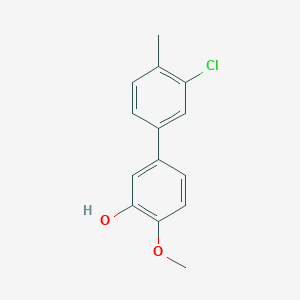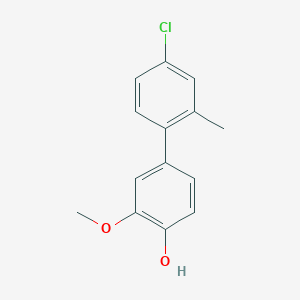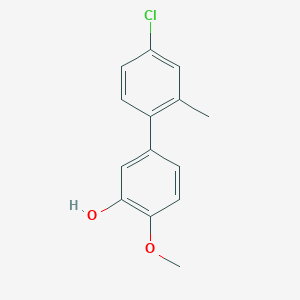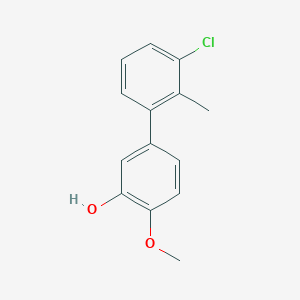
5-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% (5-CMP-2-MP, 95%) is a phenolic compound that is widely used in scientific research and industrial applications. It is a versatile compound with a wide range of applications, such as a reagent in organic synthesis, a solvent in the production of pharmaceuticals, and a catalyst in the production of polymers. The compound has unique properties and is an important component in the production of a variety of products.
Aplicaciones Científicas De Investigación
5-CMP-2-MP, 95% is widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a catalyst in the production of polymers. In addition, it has been used in the production of dyes, in the synthesis of polyurethanes, and in the production of other compounds. Furthermore, it has been used in the synthesis of various drugs, including anticonvulsants, antibiotics, and anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of 5-CMP-2-MP, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the reaction of 3-chloro-2-methylphenol and 2-methoxy-phenol. The reaction is believed to involve the formation of a reactive intermediate, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP-2-MP, 95% have not been extensively studied. However, it is believed that the compound can act as a catalyst in the production of certain compounds, such as dyes and polymers, which can have beneficial effects on the human body. Furthermore, it is believed that the compound may have antioxidant properties, which could potentially be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-CMP-2-MP, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize in a laboratory setting. Furthermore, it has a wide range of applications, which makes it a versatile compound for use in a variety of experiments. However, the compound has some limitations. It is not suitable for use in experiments involving human subjects, and it may have some toxic effects if it is not used in accordance with safety guidelines.
Direcciones Futuras
The future of 5-CMP-2-MP, 95% is promising. The compound has a wide range of potential applications, and further research is needed to explore these possibilities. Potential future applications include the use of the compound in the synthesis of new drugs, the development of new polymers, and the production of new dyes. In addition, further research is needed to explore the potential biochemical and physiological effects of the compound, as well as its potential toxicity.
Métodos De Síntesis
5-CMP-2-MP, 95% is synthesized by the reaction of 3-chloro-2-methylphenol and 2-methoxy-phenol in the presence of an acidic catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at a temperature of between 80 and 120°C. The reaction is typically complete within 2-3 hours, and the resulting product is a mixture of the desired 5-CMP-2-MP, 95% and other by-products.
Propiedades
IUPAC Name |
5-(3-chloro-2-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-11(4-3-5-12(9)15)10-6-7-14(17-2)13(16)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFVZAJRGKGHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685594 |
Source


|
| Record name | 3'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261901-10-3 |
Source


|
| Record name | 3'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

